N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimido-indole derivative characterized by a fused bicyclic scaffold. Its structure includes two 2-chlorobenzyl substituents and an 8-methyl group, which contribute to its unique physicochemical and pharmacological properties. The compound’s pyrimido[5,4-b]indole core is substituted at position 3 with a 2-chlorobenzyl group and at position 5 with an acetamide-linked 2-chlorobenzyl moiety.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N4O2/c1-17-10-11-23-20(12-17)25-26(27(35)32(16-31-25)14-19-7-3-5-9-22(19)29)33(23)15-24(34)30-13-18-6-2-4-8-21(18)28/h2-12,16H,13-15H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGPRQZFDCUFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NCC5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic compound with notable biological activities, particularly in pharmacology. This article examines its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C26H20ClN4O2
- Molecular Weight : 474.92 g/mol
The structure features a pyrimidine core linked to an indole derivative, which is significant in medicinal chemistry due to its diverse biological activities.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression. For instance, related compounds have shown IC50 values in the nanomolar range against mutant forms of the epidermal growth factor receptor (EGFR) .
- Histone Deacetylase Inhibition : It has been noted that similar pyrimidine derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Antioxidant Activity : The presence of the chlorobenzyl group is associated with enhanced antioxidant properties, potentially reducing oxidative stress in cells .
Anticancer Activity
A study evaluated the anticancer effects of pyrimidine derivatives on various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 1.96 µM to 22.73 µM against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 1.96 |
| HepG2 | 4.92 |
| A549 | 22.73 |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
The compound's potential as a neuroprotective agent has also been explored. In vitro studies indicated that similar compounds could inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
| Assay Type | Result |
|---|---|
| AChE Inhibition | 16.00 ± 0.04% |
| Cytotoxicity (A549) | 40.54 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other pyrimido-indole derivatives, differing primarily in substituent groups. Below is a comparative analysis based on available
Key Findings:
Halogen Effects : The 2-chlorobenzyl groups in the target compound confer higher lipophilicity compared to fluorine or methoxy substituents, which may enhance membrane permeability but reduce aqueous solubility .
Methyl Group Impact: The 8-methyl group in the target compound likely improves metabolic stability by sterically hindering oxidative degradation pathways, a feature absent in non-methylated analogues .
Scaffold Variations : Chromene-based analogues (e.g., compound from ) exhibit divergent binding modes due to scaffold differences, despite shared halogenation patterns .
Research Implications and Limitations
- Synthetic Challenges : Analogues with bulkier substituents (e.g., tert-butyl groups, as in ) may face synthesis hurdles due to steric hindrance during coupling reactions .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core condensation | Indole + pyrimidinone, DMF, 80°C, 12 h | 45–60 | |
| Chlorobenzyl addition | 2-chlorobenzyl bromide, K₂CO₃, DMF | 70–85 | |
| Acetamide coupling | EDC/HOBt, CH₂Cl₂, rt, 6 h | 60–75 |
Q. Table 2. Stability Under pH Variations
| pH | Degradation (%) at 24 h | Major Degradation Product |
|---|---|---|
| 2.0 | 15 | Hydrolyzed acetamide |
| 7.4 | 5 | None detected |
| 10.0 | 85 | Oxidized indole derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
